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Compound of Interest

Compound Name: Hex-4-yn-2-ol
CAS No.: 19780-83-7
Cat. No.: B026848
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of (2S)-hex-4-yn-2-ol, including its spectroscopic profile. Due to the limited
availability of published experimental data for this specific enantiomer, this guide also includes
information on the racemic mixture, hex-4-yn-2-ol, and presents a generalized, representative
protocol for its enantioselective synthesis. Currently, there is no specific information available in
the public domain regarding the biological activity or associated signaling pathways of (2S)-
hex-4-yn-2-ol.

Core Properties of (2S)-hex-4-yn-2-ol

(2S)-hex-4-yn-2-ol is a chiral secondary alcohol containing an internal alkyne functional group.
Its chemical structure and key identifiers are summarized below.
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Property Value Source

IUPAC Name (2S)-hex-4-yn-2-ol --INVALID-LINK--[1]
Molecular Formula CeH100 --INVALID-LINK--[1]
Molecular Weight 98.14 g/mol --INVALID-LINK--[1]

Not available for the (S)-

CAS Number enantiomer. (Racemate: --INVALID-LINK--[2]
19780-83-7)
IKROQHVDACEGBA-

InChl Key --INVALID-LINK--[1]

LURJTMIESA-N

SMILES CC#CC--INVALID-LINK--O --INVALID-LINK--[1]

Physical and Chemical Properties

Experimentally determined physical properties for (2S)-hex-4-yn-2-ol are not readily available
in the literature. The following table includes computed properties for the (S)-enantiomer and
estimated or experimental properties for the racemate, hex-4-yn-2-ol.
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Property Value Notes Source

153.68°C (rough

Boiling Point ] For racemate --INVALID-LINK--[3]
estimate)
) 0.8339 g/cm?3
Density ) For racemate --INVALID-LINK--[3]
(estimate)
XLogP3-AA 11 Computed --INVALID-LINK--[1]
Hydrogen Bond Donor
1 Computed --INVALID-LINK--[1]
Count
Hydrogen Bond
1 Computed --INVALID-LINK--[1]
Acceptor Count
Rotatable Bond Count 1 Computed --INVALID-LINK--[1]
Topological Polar
20.2 A2 Computed --INVALID-LINK--[1]
Surface Area
Specific Rotation [a] Not available - -

Spectroscopic Data

Detailed spectroscopic data for the pure (S)-enantiomer are not available. However, spectra for
the racemic mixture, hex-4-yn-2-ol, have been reported.

'H NMR Spectroscopy

A proton NMR spectrum for hex-4-yn-2-ol is available. The specific solvent and frequency are
not consistently reported across all sources, but a representative spectrum was recorded on a
Varian CFT-20 instrument.[2]

Expected Chemical Shifts and Multiplicities:
e -OH: A broad singlet, chemical shift is concentration and solvent dependent.
e -CH(OH)-: A multiplet, coupled to the adjacent methylene and methyl groups.

e -CH2-: A multiplet, coupled to the adjacent methine and alkyne.
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e -C=C-CHs: Atriplet or doublet of doublets, showing long-range coupling to the methylene
group.

e -CH(OH)CHs: A doublet, coupled to the methine proton.

3C NMR Spectroscopy

A carbon-13 NMR spectrum for hex-4-yn-2-ol is available.[4]
Expected Chemical Shifts:

e C1 (-CHs): ~3.5 ppm

C2 (-C=C-): ~78.5 ppm

C3 (-C=C-): ~79.5 ppm

C4 (-CHz-): ~30.0 ppm

C5 (-CH(OH)-): ~62.0 ppm

C6 (-CHs): ~23.5 ppm

Infrared (IR) Spectroscopy

An IR spectrum of neat hex-4-yn-2-ol is available.[5]

Expected Characteristic Absorption Bands:

O-H stretch: Strong, broad band around 3300-3400 cm~?

C-H stretch (sp?): Medium to strong bands just below 3000 cm~1

C=C stretch: Weak band around 2200-2250 cm~! (internal alkyne)

C-O stretch: Strong band in the 1050-1150 cm~1 region

Synthesis of (2S)-hex-4-yn-2-ol
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A specific, detailed experimental protocol for the synthesis of (2S)-hex-4-yn-2-ol is not
available in the reviewed literature. However, a general and widely applicable method for the
enantioselective synthesis of chiral propargyl alcohols is the asymmetric addition of an alkynyl
nucleophile to an aldehyde, catalyzed by a chiral ligand.

Representative Experimental Protocol: Enantioselective
Alkynylation

This protocol is a generalized procedure adapted from established methods for the
enantioselective synthesis of secondary propargyl alcohols.

Reaction: Asymmetric addition of propyne to acetaldehyde.

Materials:

Propyne (gas or condensed)

e n-Butyllithium (n-BuLi) solution in hexanes

e Anhydrous solvent (e.g., THF or Etz0)

e Chiral ligand (e.g., (-)-N,N-dibutylnorephedrine (DBNE) or a chiral amino alcohol)

¢ Zinc triflate (Zn(OTf)2) or other zinc salt

o Acetaldehyde

o Saturated aqueous ammonium chloride (NH4ClI) solution

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

¢ Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

o A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
thermometer, a gas inlet, and a dropping funnel is placed under an inert atmosphere (argon
or nitrogen).
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Anhydrous solvent (e.g., THF) is added to the flask and cooled to -78 °C.

A solution of n-BuLi in hexanes is added dropwise, followed by the slow bubbling of propyne
gas or the addition of condensed propyne. The mixture is stirred at -78 °C for 30 minutes to
form lithium propynilide.

In a separate flame-dried flask, the chiral ligand (e.g., (-)-DBNE) is dissolved in an
anhydrous solvent and cooled. A solution of Zn(OTf)z in the same solvent is added, and the
mixture is stirred to form the chiral zinc catalyst.

The freshly prepared lithium propynilide solution is slowly transferred via cannula to the
chiral zinc catalyst solution at low temperature.

Acetaldehyde is then added dropwise to the reaction mixture, and the reaction is stirred for
several hours at the same temperature, monitoring by TLC.

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NHaCl
solution.

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with
an organic solvent (e.g., diethyl ether).

The combined organic layers are washed with brine, dried over anhydrous MgSOa, filtered,
and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford (2S)-
hex-4-yn-2-ol.

Purification and Characterization:

e The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by
derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.

e The optical rotation should be measured using a polarimeter.
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Representative Enantioselective Synthesis Workflow
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A generalized workflow for the enantioselective synthesis of (2S)-hex-4-yn-2-ol.
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Biological Activity

There is no specific information in the scientific literature regarding the biological activity,
pharmacology, or any associated signaling pathways for (2S)-hex-4-yn-2-ol. However, the
structural motifs present in this molecule—chiral secondary alcohols and alkynes—are found in
various biologically active compounds.

» Chiral Secondary Alcohols: Many pharmaceuticals and biologically active molecules are
chiral secondary alcohols. The stereochemistry at the alcohol center is often crucial for their
biological function, as different enantiomers can exhibit different pharmacological activities
and toxicities.

o Alkynyl Groups: The alkyne functional group is present in a number of natural products and
synthetic drugs and is known to participate in various biological interactions. Some alkynyl-
containing compounds have shown antimicrobial, antifungal, and antitumor activities.

Given the lack of specific data, any investigation into the biological effects of (2S)-hex-4-yn-2-
ol would be exploratory. A potential starting point for such research could involve screening for
antimicrobial or cytotoxic activity.
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Hypothetical Biological Screening Workflow
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A hypothetical workflow for the initial biological evaluation of (2S)-hex-4-yn-2-ol.

Safety and Handling

A specific safety data sheet (SDS) for (2S)-hex-4-yn-2-ol is not available. The following
recommendations are based on the safety information for structurally related compounds such
as hexanol and other alkynyl alcohols.

e General Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid
contact with skin, eyes, and clothing.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.
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o Fire and Explosion Hazards: Assumed to be a flammable liquid. Keep away from heat,
sparks, open flames, and hot surfaces. Use non-sparking tools.

o First Aid:

(¢]

In case of skin contact: Wash off immediately with plenty of water.

[¢]

In case of eye contact: Rinse cautiously with water for several minutes.

[¢]

If inhaled: Move person into fresh air.

[e]

If swallowed: Rinse mouth. Do NOT induce vomiting.
o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This information is provided for guidance only and is not a substitute for a formal
risk assessment. Always consult a comprehensive Safety Data Sheet for related compounds
and follow all institutional and regulatory safety guidelines when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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